molecular formula C11H20N2O2 B12948048 tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate

tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate

Cat. No.: B12948048
M. Wt: 212.29 g/mol
InChI Key: LKMTYLUKCLIYBU-XHNCKOQMSA-N
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Description

tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate: is an organic compound with the molecular formula C11H20N2O2. It is a derivative of carbamic acid and features a bicyclic structure, which includes a seven-membered ring with a nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Medicine: In medicine, it is used in the development of drugs targeting the central nervous system. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(4-hydroxynorbornan-1-yl)carbamate

Comparison: Compared to similar compounds, tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. These properties make it more suitable for certain applications, such as selective protection of amines and the development of bioactive molecules .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1

InChI Key

LKMTYLUKCLIYBU-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2

Origin of Product

United States

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